N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Description

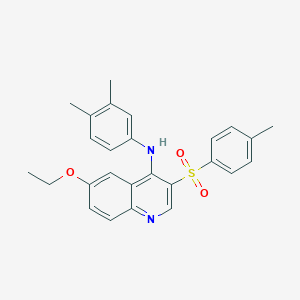

N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline derivative featuring:

- A 6-ethoxy substituent on the quinoline core, enhancing solubility and metabolic stability.

- An N-(3,4-dimethylphenyl)amine moiety, increasing lipophilicity and influencing pharmacokinetics.

Below, it is compared with structurally related analogs to elucidate key differences in properties and activity.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3S/c1-5-31-21-10-13-24-23(15-21)26(28-20-9-8-18(3)19(4)14-20)25(16-27-24)32(29,30)22-11-6-17(2)7-12-22/h6-16H,5H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWCTQUDFMQXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.

Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the quinoline core, which can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiolates.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:

Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. This compound may be explored for its potential as a therapeutic agent.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving quinoline-binding proteins.

Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully understood, but it is likely to involve interactions with specific molecular targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The presence of the tosyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key Observations :

- Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group in the target compound is less sterically hindered than the 3,4-dimethylbenzenesulfonyl group (), which may enhance binding to hydrophobic pockets. The absence of a sulfonyl group in ’s compound eliminates its electron-withdrawing effects, altering reactivity .

- Amine Substituent Differences : The 3,4-dimethylphenyl group (target and ) increases lipophilicity compared to the 4-chlorophenyl () or 4-methylbenzyl () moieties, affecting membrane permeability .

Physicochemical and Pharmacokinetic Properties

- logP and Solubility : The target compound’s logP (~4.5, estimated) is comparable to ’s analog (logP = 4.45), suggesting moderate lipophilicity. The ethoxy group may slightly reduce logP compared to ethyl or methyl substituents, improving aqueous solubility .

- Hydrogen-Bonding Capacity : The sulfonyl group in the target compound and ’s analog provides hydrogen-bond acceptors, enhancing interactions with biological targets like kinases or receptors .

- Molecular Weight: At ~450 g/mol, the target compound adheres to Lipinski’s rule of five, favoring oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.